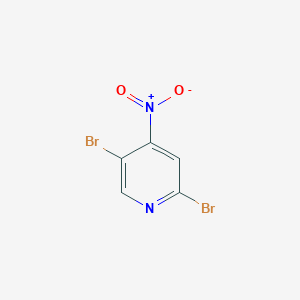

2,5-Dibromo-4-nitropyridine

描述

Contextualization within Halogenated Nitropyridines

Halogenated nitropyridines are a class of pyridine (B92270) derivatives characterized by the presence of one or more halogen atoms and a nitro group attached to the pyridine ring. The nitro group is strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. kochi-tech.ac.jp This deactivation makes the ring highly susceptible to nucleophilic aromatic substitution, a key reaction in the functionalization of pyridines. nih.gov

The presence of halogen atoms, such as bromine, further enhances this effect. Bromine atoms act as effective leaving groups in nucleophilic substitution reactions. smolecule.com In a compound like 2,5-Dibromo-4-nitropyridine, the combined electron-withdrawing effects of the nitro group at the 4-position and the two bromine atoms at the 2- and 5-positions create a highly electrophilic pyridine system. This electronic profile makes the compound a reactive and versatile substrate for constructing more complex molecules. The specific positioning of these groups influences the regioselectivity of substitution reactions, allowing for controlled chemical transformations.

Significance in Modern Organic Synthesis Research

The significance of this compound in modern organic synthesis lies in its utility as a versatile intermediate. cymitquimica.com The distinct electronic environment and steric accessibility of the different positions on the pyridine ring (C-2, C-5, and C-4) allow for sequential and regioselective functionalization. Researchers can exploit the different reactivities of the two bromine atoms and the potential for the nitro group to be reduced to an amine, providing multiple handles for molecular elaboration.

Nitropyridines are valuable precursors for a wide range of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. nih.gov For instance, related nitropyridine derivatives are used as starting materials in the synthesis of compounds targeting Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The ability to introduce various substituents onto the pyridine core via the bromine leaving groups makes compounds like this compound valuable in the generation of chemical libraries for drug discovery and materials science. The process of vicarious nucleophilic substitution (VNS) is a notable method for alkylating nitropyridines, further expanding their synthetic potential. acs.org

Overview of Research Trajectories for Pyridine Derivatives

Research involving pyridine derivatives is dynamic and expanding into several key areas. A major trend is the development of more sustainable and efficient synthetic methods, often referred to as "green chemistry". globalgrowthinsights.com This includes advancements in transition-metal-catalyzed cyclization and cross-coupling reactions to build the pyridine core and modify it with greater precision. researchgate.net There is also growing interest in developing bio-based production routes for pyridine derivatives to reduce reliance on petrochemical feedstocks. globalgrowthinsights.comlucintel.com

The applications for pyridine derivatives are also broadening. Beyond their established roles in pharmaceuticals and agrochemicals, they are being integrated into high-performance materials, including advanced coatings and electronics like OLEDs. globalgrowthinsights.comlucintel.com The unique electronic properties of functionalized pyridines are being harnessed to create novel materials with enhanced stability and specific functionalities. chemimpex.com Furthermore, the versatility of pyridine derivatives makes them crucial in the development of specialized drugs for personalized medicine. globalgrowthinsights.com

Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNCRXJHMWJGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855954 | |

| Record name | 2,5-Dibromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221241-31-2 | |

| Record name | 2,5-Dibromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dibromo 4 Nitropyridine and Analogues

Strategic Approaches to Bromination and Nitration on Pyridine (B92270) Rings

The introduction of bromo and nitro groups onto a pyridine ring requires careful consideration of the ring's electronic properties. Pyridine is an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution. However, the nitrogen atom can be exploited to direct incoming substituents.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of pyridine is a significant synthetic challenge. digitellinc.com The electron-withdrawing nature of the ring nitrogen directs electrophiles primarily to the 3-position. pearson.com Direct bromination often requires harsh conditions and can lead to a mixture of products.

To overcome these challenges, several strategies are employed:

Activation via N-Oxide Formation: The conversion of pyridine to pyridine N-oxide activates the ring, particularly at the 2- and 4-positions, towards electrophilic substitution. researchgate.net This allows for more controlled bromination.

Directing Group Influence: The presence of activating groups, such as an amino group, can direct bromination. For example, in the synthesis of 2-amino-5-bromopyridine (B118841), the amino group at the 2-position directs the incoming bromine to the 5-position. orgsyn.org

Halogen-Magnesium Exchange: For trisubstituted pyridines, a bromine-magnesium exchange reaction can be used for regioselective functionalization. A tosyloxy group at the 2-position, for instance, can direct the exchange to the 3-position on a 3,5-dibromopyridine (B18299) derivative. rsc.org

Introduction of Nitro Functionality

The introduction of a nitro group (-NO2) onto the pyridine ring is typically achieved through nitration using a mixture of concentrated nitric acid and sulfuric acid. ontosight.ai This process generates the nitronium ion (NO2+), which acts as the electrophile. pearson.com

The position of nitration is influenced by existing substituents. For instance, the nitration of 2-amino-5-bromopyridine to form 2-amino-5-bromo-3-nitropyridine (B172296) occurs at the 3-position, directed by the amino group. orgsyn.org Another approach involves the reaction of pyridine with dinitrogen pentoxide (N2O5), which can lead to 3-nitropyridine (B142982) through a digitellinc.comCurrent time information in Bangalore, IN. sigmatropic shift mechanism. researchgate.net

Synthesis from Precursors: 2-Amino-5-bromopyridine

A common and well-documented route to producing dibrominated pyridines involves the use of 2-amino-5-bromopyridine as a starting material. google.comheteroletters.org This precursor itself is typically synthesized by the bromination of 2-aminopyridine. orgsyn.org

Diazotization and Halogenation Protocols

The conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine (B19318) is often accomplished through a Sandmeyer-type reaction. This involves two key steps:

Diazotization: The amino group is converted into a diazonium salt using a nitrite (B80452) source, such as sodium nitrite (NaNO2), in the presence of a strong acid like hydrobromic acid (HBr). google.comchemicalbook.com

Halogenation: The diazonium group is then replaced by a bromine atom. This can be achieved using cuprous bromide (CuBr) as a catalyst or by using bromine directly. google.comheteroletters.org

This diazotization and subsequent halogenation provide a reliable method for introducing a second bromine atom at the 2-position.

Controlled Reaction Conditions for Yield Optimization

Optimizing the yield of 2,5-dibromopyridine from 2-amino-5-bromopyridine requires careful control over reaction conditions. Temperature is a critical factor; the diazotization step is typically carried out at low temperatures, between -5°C and 15°C, to ensure the stability of the diazonium salt. google.comgoogle.com

The choice of reagents and their molar ratios also plays a significant role. Different protocols specify varying amounts of cuprous bromide and sodium nitrite to maximize the conversion and minimize side reactions. google.comgoogle.com The reaction time is another parameter that is adjusted to ensure the reaction goes to completion. google.com

| Temperature (°C) | Catalyst/Reagent | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| -5 | CuBr, NaNO2 | 5 | 60 | google.com |

| 0 | CuBr, NaNO2 | 3.5 | 64 | google.com |

| 15 | CuBr, NaNO2 | 2 | 55 | google.com |

| 0-5 | Liquid Br2, NaNO2 | 0.5 | Not specified | chemicalbook.com |

Synthesis via Nitroazine N-Oxides

An alternative synthetic pathway to di-substituted pyridines involves the use of nitroazine N-oxides. This method can be particularly efficient for producing compounds like 2,4-dibromopyridine (B189624) and 4,4'-dibromo-2,2'-bipyridine. semanticscholar.org The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution. researchgate.netresearchgate.net

For example, 2-bromo-4-nitropyridine (B184007) N-oxide can be converted to 2,4-dibromopyridine. semanticscholar.org The reaction with acetyl bromide can yield different products depending on the temperature. At 80°C, 2,4-dibromopyridine N-oxide is formed, while at 130°C, the deoxygenated 2,4-dibromopyridine is the main product. semanticscholar.org This approach represents a tandem nucleophilic substitution and N-oxide reduction process. semanticscholar.org

Tandem Nucleophilic Substitution–N-Oxide Reduction Processes

A sophisticated approach to synthesizing substituted pyridines involves a one-pot, tandem sequence of nucleophilic substitution followed by the reduction of a pyridine N-oxide intermediate. While a specific documented instance of this tandem process for the direct synthesis of 2,5-Dibromo-4-nitropyridine is not prevalent, the methodology has been effectively demonstrated for structurally similar compounds, such as 2,4-dibromopyridine. semanticscholar.org The process is notable for its efficiency, combining multiple transformations into a single operational step without isolating intermediates. semanticscholar.org

The general mechanism commences with a pyridine N-oxide precursor. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. In the context of synthesizing a dibrominated product, this process can be applied to a nitroazine N-oxide. For instance, an efficient method has been reported for preparing 2,4-dibromopyridine from 2-bromo-4-nitropyridine N-oxide. semanticscholar.org In this reaction, a reagent like acetyl bromide can act as both the bromide source for nucleophilic substitution at the 4-position (displacing the nitro group) and subsequently facilitate the deoxygenation (reduction) of the N-oxide. semanticscholar.org

The reduction of the N-oxide is a critical step. Various reducing agents are effective, with phosphorus trichloride (B1173362) (PCl₃) being a common choice for its high efficiency in deoxygenating pyridine N-oxides. researchgate.net The reaction of 4-nitropyridine (B72724) N-oxide with PCl₃ is a well-established method to produce 4-nitropyridine. researchgate.net This tandem strategy—combining nucleophilic substitution and N-oxide reduction in one pot—represents a powerful tool for creating highly functionalized pyridine and bipyridine building blocks. semanticscholar.org

Comparative Analysis of Synthetic Routes

The synthesis of this compound and its isomers can be achieved through several pathways. A comparative analysis of these routes is essential for selecting the most appropriate method based on criteria such as yield, purity, cost, safety, and environmental impact.

Efficiency and Selectivity Studies

The efficiency and selectivity of synthetic routes are paramount. Traditional methods often involve multi-step sequences, such as the nitration of a pre-existing dibromopyridine. For example, the direct nitration of 3,5-dibromopyridine to produce 3,5-Dibromo-4-nitropyridine often results in moderate yields of 50–60%. Achieving regioselectivity during nitration is a significant challenge, as the electronic properties of the substituents and the pyridine nitrogen direct the position of the incoming nitro group. mdpi-res.com

The table below compares the efficiency of different synthetic approaches for nitropyridine derivatives.

| Synthetic Route | Target Compound | Key Reagents | Reported Yield | Selectivity Notes | Reference |

| Direct Nitration | 3,5-Dibromo-4-nitropyridine | HNO₃/H₂SO₄ | 50-60% | Potential for isomer formation. | |

| Two-Step (Nitration then Reduction) via N-Oxide | 4-Nitropyridine | HNO₃/H₂SO₄, then PCl₃ | 83% | High regioselectivity for 4-nitro isomer. researchgate.net | researchgate.net |

| Sandmeyer-type Reaction (from aminopyridine) | 2,5-Dibromopyridine | NaNO₂, CuBr/HBr | 64% | Specific for replacing an amino group. | chemicalbook.comgoogle.com |

| Tandem Substitution-Reduction via N-Oxide | 2,4-Dibromopyridine | Acetyl Bromide | Not specified | Efficient one-step process from nitroazine N-oxide. | semanticscholar.org |

This table is generated based on data for the target compound and its structural analogues to illustrate comparative efficiencies.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. When evaluating routes to this compound, these factors are increasingly important.

Traditional nitration reactions using mixtures of concentrated nitric and sulfuric acids generate significant amounts of acidic waste, which requires neutralization and disposal, posing an environmental burden. google.com Furthermore, some starting materials and intermediates can be hazardous.

Innovations in synthetic methodology offer greener alternatives:

Continuous Flow Reactors: The synthesis of 4-nitropyridine has been successfully adapted to a continuous flow system. researchgate.net This technology minimizes the accumulation of highly energetic and potentially explosive nitration intermediates, thereby enhancing safety. It also allows for efficient heat exchange and precise control over reaction parameters, often leading to higher yields and purity while reducing solvent volume. researchgate.net

Alternative Reagents and Catalysts: Research into solid acid catalysts, such as zeolites, for nitration reactions aims to replace corrosive liquid acids. Zeolites can offer high para-selectivity due to steric constraints within their porous structure and can be recycled, reducing waste. mdpi-res.com Another advanced method, known as the Kyodai method, uses nitrogen dioxide (NO₂) and ozone (O₃) for nitration, which can proceed efficiently at lower temperatures. mdpi-res.com

These considerations are crucial in the development of sustainable manufacturing processes for this compound and other valuable chemical intermediates.

Reactivity and Reaction Mechanisms of 2,5 Dibromo 4 Nitropyridine

Influence of Bromine and Nitro Substituents on Pyridine (B92270) Reactivity

The pyridine molecule is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom. wikipedia.org This deficiency is further intensified by the presence of electron-withdrawing groups like bromine and, especially, the nitro group.

The nitro group at the 4-position and the bromine atoms at the 2- and 5-positions are strong electron-withdrawing groups. This electron withdrawal significantly deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions difficult. scribd.comgcwgandhinagar.com Conversely, this pronounced electron deficiency renders the pyridine ring highly susceptible to nucleophilic attack. wikipedia.orgd-nb.info The positions ortho (2 and 6) and para (4) to the nitrogen atom are particularly activated for nucleophilic aromatic substitution (SNAr) because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. gcwgandhinagar.comstackexchange.com

The combined electron-withdrawing influence of the nitro and bromo substituents in 2,5-Dibromo-4-nitropyridine creates a highly electrophilic aromatic system. The nitro group, being one of the strongest electron-withdrawing groups, exerts a powerful activating effect on the ring for nucleophilic substitution. The bromine atoms also contribute to this activation. smolecule.com This enhanced electrophilicity facilitates reactions with a wide range of nucleophiles under relatively mild conditions. d-nb.info

| Substituent | Position | Electronic Effect | Impact on Pyridine Ring |

|---|---|---|---|

| Nitro (NO₂) | 4 | Strongly electron-withdrawing (Resonance and Inductive) | Strongly activates the ring for nucleophilic attack, especially at positions 2 and 6. Deactivates the ring for electrophilic attack. scribd.com |

| Bromine (Br) | 2 | Electron-withdrawing (Inductive), Weakly deactivating | Activates the ring for nucleophilic attack. smolecule.com Directs incoming electrophiles to ortho/para positions, but this is largely overridden by the nitro group. |

| Bromine (Br) | 5 | Electron-withdrawing (Inductive), Weakly deactivating | Contributes to the overall electron deficiency of the ring. |

While electronic effects are dominant, steric hindrance from the bromine atoms at the 2- and 5-positions can influence the regioselectivity of nucleophilic attack. The bromine atom at the 2-position, being adjacent to the ring nitrogen, can sterically hinder the approach of a nucleophile to that position. stackexchange.com This can lead to a preference for attack at the less hindered 5-position or potentially at the 4-position if the nitro group can act as a leaving group. However, the powerful electronic activation at the 2-position often overcomes this steric hindrance, especially with smaller nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the most characteristic reaction of this compound, owing to its highly electron-deficient nature. d-nb.infocymitquimica.com This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The bromine atoms at the 2- and 5-positions are good leaving groups in SNAr reactions. wikipedia.org The position α to the pyridine nitrogen (C2) is generally more electrophilic and thus more susceptible to nucleophilic attack than the other positions. escholarship.org Therefore, the bromine at the C2 position is expected to be more reactive towards substitution than the bromine at the C5 position. escholarship.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromine atoms. wikipedia.org

Table of SNAr Reactions at Bromine-Substituted Positions

| Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Amines | Mild conditions, often at room temperature in a polar aprotic solvent like DMF. | 2-Amino-5-bromo-4-nitropyridine or 5-Amino-2-bromo-4-nitropyridine | |

| Alkoxides | Basic conditions. | 2-Alkoxy-5-bromo-4-nitropyridine or 5-Alkoxy-2-bromo-4-nitropyridine | wikipedia.org |

| Thiolates | Appropriate conditions. | 2-(Alkylthio)-5-bromo-4-nitropyridine or 5-(Alkylthio)-2-bromo-4-nitropyridine | wikipedia.org |

While halogens are typical leaving groups in SNAr reactions, the nitro group can also be displaced, particularly when the ring is highly activated. ntnu.noresearchgate.netsciencemadness.org In some instances, the nitro group at the 4-position of a pyridine ring can be replaced by nucleophiles. researchgate.netsciencemadness.org This is especially true for pyridine-N-oxides, where the N-oxide group further enhances the electrophilicity of the 4-position. researchgate.netsciencemadness.org For this compound, while substitution of the bromine atoms is more common, the possibility of nitro group displacement exists, depending on the reaction conditions and the nature of the nucleophile.

In this compound, there are three potential sites for nucleophilic attack: the C2-Br, C5-Br, and C4-NO₂ positions. The actual reaction pathway and the major product formed will depend on a delicate balance of electronic and steric factors, as well as the reaction conditions.

C2 vs. C5 Substitution: The C2 position is electronically more activated due to its proximity to the ring nitrogen. escholarship.org However, it is also more sterically hindered. This competition can lead to a mixture of products, with the ratio depending on the size of the nucleophile. Smaller nucleophiles may favor attack at C2, while bulkier ones might preferentially attack C5.

Halogen vs. Nitro Substitution: Generally, halogens are better leaving groups than the nitro group in SNAr reactions. gcwgandhinagar.com Therefore, substitution of the bromine atoms is the more probable pathway. However, under specific conditions or with certain nucleophiles, displacement of the nitro group can compete with or even dominate over halogen substitution. mdpi.com The vicarious nucleophilic substitution (VNS) of hydrogen is another potential competitive pathway, though less likely given the presence of good leaving groups. mdpi.com

Cross-Coupling Reactionsresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyridines. nih.gov For this compound, the two bromine atoms offer sites for sequential or selective functionalization. The bromine at the C2 position is generally more reactive than the one at the C5 position in palladium-catalyzed reactions due to the electronic influence of the ring nitrogen. nih.gov However, the strong electron-withdrawing effect of the nitro group at C4 enhances the electrophilicity of the entire ring, potentially influencing the regioselectivity of these reactions. nsf.gov

Palladium-catalyzed cross-coupling reactions on dihalopyridines allow for the introduction of a wide range of substituents. The choice of catalyst, ligand, and reaction conditions can control the site-selectivity of the coupling. nsf.gov In dihalogenated N-heteroarenes, halides adjacent to the nitrogen (α-position, C2 in this case) are conventionally more reactive. nsf.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp²)-C(sp) bond. researchgate.netnrochemistry.com This reaction is instrumental in synthesizing substituted alkynylpyridines. For this compound, a selective mono-alkynylation is expected to occur preferentially at the more reactive C2-Br bond.

A typical reaction involves treating the dibromonitropyridine with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and a base, often an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. scirp.orgnrochemistry.com The reaction generally proceeds under mild conditions. nrochemistry.com Following a successful initial coupling at the C2 position, a second Sonogashira coupling could be performed at the C5 position, potentially requiring more forcing conditions to introduce a different or identical alkyne. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines

| Component | Example Reagent/Condition | Purpose | Reference |

| Substrate | This compound | Aryl halide source | |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Alkyne source | researchgate.net |

| Palladium Catalyst | Pd(CF₃COO)₂ / Pd(PPh₃)₂Cl₂ | Catalyzes oxidative addition | scirp.orgnrochemistry.com |

| Ligand | PPh₃ | Stabilizes the palladium center | scirp.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates transmetalation | scirp.orgnrochemistry.com |

| Base | Triethylamine (Et₃N) | Alkyne deprotonation & HCl scavenger | scirp.org |

| Solvent | DMF or THF | Reaction medium | scirp.orgnrochemistry.com |

| Temperature | Room Temperature to 100 °C | Varies with substrate reactivity | scirp.orgnrochemistry.com |

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.gov This method is highly versatile for creating carbon-carbon bonds. In the case of this compound, Suzuki coupling allows for the introduction of aryl, heteroaryl, or alkyl groups.

The regioselectivity of the Suzuki coupling on dihalopyridines is influenced by both electronic and steric factors. nih.gov While the C2 position is electronically favored for oxidative addition to the palladium(0) catalyst, specific ligands can alter this preference. nsf.gov For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to direct coupling to the C4 position in 2,4-dichloropyridines. nsf.gov For 2,5-dibromopyridines, monoarylation typically occurs at the C2 position. nih.gov The reaction generally requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., PPh₃, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in a solvent system like dioxane/water or DMF. nih.govresearchgate.netnih.gov

Table 2: Key Components for Suzuki Coupling of this compound

| Component | Example Reagent/Condition | Role in Reaction | Reference |

| Boron Reagent | Phenylboronic Acid | Source of the new carbon substituent | nih.govnih.gov |

| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Main catalyst | nih.govnih.gov |

| Ligand | Triphenylphosphine (PPh₃) or SPhos | Modifies catalyst activity and selectivity | nih.govnih.gov |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid | nih.govrsc.org |

| Solvent | Dioxane/Water, THF/Water, or DMF | Solubilizes reactants | nih.govresearchgate.netnih.gov |

| Temperature | 80-120 °C | Provides activation energy | researchgate.net |

The Stille coupling reaction creates a carbon-carbon bond by reacting an organotin compound (stannane) with an organohalide, catalyzed by palladium. nih.gov This reaction is known for its tolerance of a wide variety of functional groups. For this compound, Stille coupling can be used to introduce alkyl, vinyl, or aryl groups with high selectivity.

Similar to other palladium-catalyzed reactions, the first coupling is expected to occur at the C2 position. semanticscholar.org A position-selective Stille coupling has been demonstrated for 2-bromo-4-halopyridines. semanticscholar.org The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dba)₂, often with an added ligand, in a non-polar solvent like toluene (B28343) or THF. semanticscholar.orgnih.gov The use of copper(I) salts as additives can sometimes enhance the reaction rate and yield. acs.org Stepwise functionalization is a key advantage, allowing for the synthesis of unsymmetrically substituted pyridines. nih.gov

Palladium-Catalyzed Cross-Coupling

Reduction Reactions of the Nitro Groupe-bookshelf.de

The nitro group of this compound can be readily reduced to an amino group, yielding 4-amino-2,5-dibromopyridine. This transformation is crucial as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the pyridine ring. The resulting aminopyridine is a valuable intermediate for further derivatization. google.com

Several methods are effective for this reduction:

Catalytic Hydrogenation : This is a common and clean method. The reaction is typically carried out using hydrogen gas (H₂) over a metal catalyst, most frequently palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or ethyl acetate. This method is generally selective for the nitro group, leaving the bromo substituents intact. e-bookshelf.de

Metal/Acid Reduction : Another classic method involves the use of a metal, such as iron powder or stannous chloride (SnCl₂), in an acidic medium like acetic acid or hydrochloric acid. e-bookshelf.de For example, reduction with iron and acetic acid is known to reduce nitropyridines while preserving halogen substituents. e-bookshelf.de

Table 3: Comparison of Methods for Nitro Group Reduction

| Method | Reducing Agent(s) | Typical Conditions | Product | Advantage | Reference |

| Catalytic Hydrogenation | H₂ gas, Pd/C | Ethanol solvent, 50 psi | 4-Amino-2,5-dibromopyridine | Clean reaction, high yield | google.com |

| Metal in Acid | Iron powder, Acetic Acid | Heating | 4-Amino-2,5-dibromopyridine | Cost-effective, robust | e-bookshelf.de |

| Metal Salt in Acid | Stannous Chloride (SnCl₂), HCl | Ethanol solvent | 4-Amino-2,5-dibromopyridine | Effective for various nitropyridines | e-bookshelf.de |

Derivatization Strategies for Functional Group Transformationsgoogle.com

Beyond cross-coupling and nitro reduction, the functional groups of this compound can be transformed through various other derivatization strategies. These transformations are key to creating a diverse range of substituted pyridine building blocks.

The high electrophilicity of the pyridine ring, enhanced by the C4-nitro group, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) . While the bromine atoms are the primary leaving groups in palladium-catalyzed reactions, under SNAr conditions, the nitro group itself can sometimes be displaced by strong nucleophiles, a reaction well-documented for 4-nitropyridine-N-oxide. researchgate.net More commonly, the bromine atoms can be substituted by nucleophiles such as alkoxides, thiols, or amines, with the reactivity being dependent on the position (C2 vs. C5) and the reaction conditions.

After the reduction of the nitro group to an amine (4-amino-2,5-dibromopyridine), the amino group opens up a new set of derivatization possibilities. rsc.org It can be:

Acylated to form amides.

Alkylated.

Used to direct further electrophilic substitution, although the pyridine ring is generally deactivated towards it.

Transformed into a diazonium salt, which can then be replaced by a variety of other functional groups (Sandmeyer reaction).

Furthermore, the bromine atoms on the 4-aminodibromopyridine scaffold can undergo the same set of cross-coupling reactions (Suzuki, Sonogashira, etc.) described previously, allowing for a multi-step, planned synthesis of complex, polysubstituted pyridines. nih.gov

Modifications of the Bromine Moiety

The bromine atoms on the this compound ring are susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. The electronic environment of the pyridine ring, heavily influenced by the strongly deactivating nitro group at the 4-position, plays a crucial role in determining the regioselectivity of these reactions.

The carbon atoms at positions 2 and 6 of the pyridine ring are inherently more electrophilic than other positions. The presence of the nitro group at the C-4 position further withdraws electron density, significantly enhancing the electrophilicity of the adjacent C-5 position and, to an even greater extent, the C-2 position. Consequently, in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, the bromine atom at the C-2 position is expected to be more reactive towards oxidative addition to the palladium catalyst, leading to regioselective substitution at this site. Studies on closely related compounds, such as 2,5-dibromopyridine (B19318), have shown that monoarylation preferentially occurs at the more electrophilic C-2 position. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, it is anticipated to react with boronic acids or their esters in the presence of a palladium catalyst and a base to yield 2-aryl-5-bromo-4-nitropyridines. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the more reactive C-Br bond (at C-2), followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. While specific examples with this compound are not extensively documented in the literature, the conditions used for other dibromopyridines are illustrative.

Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. It is expected that this compound will react with primary or secondary amines under palladium catalysis to selectively yield 2-amino-5-bromo-4-nitropyridine derivatives. The choice of phosphine ligand is critical in these transformations, influencing both catalytic activity and selectivity.

Table 1: Representative Conditions for Modifications of the Bromine Moiety

| Reaction Type | Reagents and Conditions | Expected Major Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, NHC ligand, base (e.g., K₂CO₃), solvent (e.g., dioxane), heat | 2-Aryl-5-bromo-4-nitropyridine |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd precatalyst (e.g., XPhos-Pd-G3), base (e.g., NaOtBu), solvent (e.g., toluene), heat | 2-(Alkyl/Aryl)amino-5-bromo-4-nitropyridine |

Transformations of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed into other functionalities, most notably an amino group through reduction. This transformation is valuable for accessing aminopyridine building blocks for further synthetic elaborations.

Reduction to an Amino Group:

The reduction of the nitro group to an amine is a common and well-established transformation. Several methods are effective for this purpose, with catalytic hydrogenation and metal-mediated reductions being the most prevalent.

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). For instance, the reduction of the analogous 2,6-dibromo-4-nitropyridine (B61615) to 2,6-dibromo-4-aminopyridine has been successfully achieved using H₂ gas with a Pd/C catalyst in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. A similar outcome is expected for this compound, yielding 2,5-dibromo-4-aminopyridine. This method is often preferred due to its clean nature and high yields.

Metal-Mediated Reduction: Another common approach involves the use of metals in acidic media. A mixture of iron powder and acetic acid (Fe/AcOH) is a classic and effective reagent system for the reduction of aromatic nitro compounds. This method is generally robust and tolerant of various functional groups. Alternatively, carbonyl iron powder has been shown to be an effective reagent for nitro group reduction under aqueous micellar catalysis conditions. escholarship.org

Table 2: Representative Conditions for Transformations of the Nitro Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), Pd/C, solvent (e.g., THF or Ethanol), room temperature | 2,5-Dibromo-4-aminopyridine |

| Iron-Mediated Reduction | Fe powder, Acetic Acid, heat | 2,5-Dibromo-4-aminopyridine |

Advanced Spectroscopic Characterization and Computational Studies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,5-Dibromo-4-nitropyridine, both ¹H and ¹³C NMR provide critical data for structural verification.

The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the two protons on the pyridine (B92270) ring. The electron-withdrawing effects of the two bromine atoms and the strongly de-shielding nitro group cause the proton signals to appear in the downfield region of the spectrum, which is typical for aromatic protons in electron-deficient systems. msu.edu

The proton at position 3 (H-3) and the proton at position 6 (H-6) are in different chemical environments and are expected to appear as distinct singlets, as they lack adjacent protons for spin-spin coupling. The precise chemical shifts are influenced by the solvent used for analysis. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.0 - 9.0 | Singlet |

| H-6 | 8.5 - 9.5 | Singlet |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 145 |

| C-3 | 120 - 130 |

| C-4 | 145 - 155 |

| C-5 | 115 - 125 |

| C-6 | 150 - 160 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are dominated by vibrations associated with the nitro group (NO₂), the carbon-bromine (C-Br) bonds, and the pyridine ring itself.

Nitro (NO₂) Group Vibrations : The nitro group gives rise to two strong and characteristic stretching vibrations: the asymmetric stretch (ν_as_) typically found in the 1500-1600 cm⁻¹ region and the symmetric stretch (ν_s_) appearing in the 1300-1390 cm⁻¹ region. nih.gov

Pyridine Ring Vibrations : The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are typically observed in the 1400-1650 cm⁻¹ range.

Carbon-Bromine (C-Br) Vibrations : The C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically below 700 cm⁻¹.

Studies on structurally similar compounds, such as 5-bromo-2-nitropyridine, have provided detailed assignments of these vibrational modes through computational analysis, supporting the interpretation of the experimental spectra. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| NO₂ Asymmetric Stretch | IR, Raman | 1500 - 1600 |

| C=C / C=N Ring Stretch | IR, Raman | 1400 - 1650 |

| NO₂ Symmetric Stretch | IR, Raman | 1300 - 1390 |

| C-H Bending | IR, Raman | 1000 - 1200 |

| C-Br Stretch | IR, Raman | 500 - 700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uk

For this compound (C₅H₂Br₂N₂O₂), the molecular weight is approximately 281.89 g/mol . A key feature in the mass spectrum is the isotopic signature of the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion (M⁺) peak will appear as a characteristic triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. researchgate.net

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or a neutral NO molecule (30 Da) followed by CO. libretexts.org The loss of one or both bromine atoms (79/81 Da each) is also a prominent fragmentation pathway.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

| [C₅H₂Br₂N₂O₂]⁺ | Molecular Ion (M⁺) | 280/282/284 |

| [C₅H₂Br₂N₂O]⁺ | Loss of O | 264/266/268 |

| [C₅H₂Br₂N]⁺ | Loss of NO₂ | 234/236/238 |

| [C₅H₂BrN₂O₂]⁺ | Loss of Br | 201/203 |

| [C₅H₂N₂O₂]⁺ | Loss of 2Br | 122 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing. nih.gov

While a specific crystal structure determination for this compound is not detailed in the provided search results, analysis of related structures, such as other brominated nitroaromatic compounds, allows for the prediction of key structural parameters. bath.ac.ukresearchgate.net The analysis would confirm the planarity of the pyridine ring and provide the exact orientation of the nitro group relative to the ring. Intermolecular interactions, such as halogen bonding (Br···N or Br···O) or π-π stacking, would likely play a significant role in the crystal packing. researchgate.net

Table 5: Typical Bond Lengths Expected in the Crystal Structure of this compound

| Bond | Expected Bond Length (Å) |

| C-Br | 1.85 - 1.90 |

| C-N (ring) | 1.33 - 1.39 |

| C-C (ring) | 1.37 - 1.40 |

| C-N (nitro) | 1.45 - 1.50 |

| N-O (nitro) | 1.21 - 1.25 |

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound at an electronic level. Through quantum mechanical calculations, researchers can predict and rationalize its behavior, complementing experimental findings. These theoretical studies offer deep insights into the molecule's reactivity, electronic nature, and potential for applications in materials science.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-electron systems. For this compound, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

DFT-based calculations are crucial for predicting the chemical reactivity and regioselectivity of this compound. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C4 position and the electronegative bromine atoms at C2 and C5.

Theoretical reactivity indices derived from DFT can pinpoint the most probable sites for nucleophilic and electrophilic attack. For instance, in nucleophilic aromatic substitution (SNAr) reactions, DFT calculations can determine the relative activation energies for the displacement of the bromide at the C2 versus the C5 position. The regioselectivity is governed by the ability of the ring to stabilize the intermediate Meisenheimer complex. Typically, substitution is favored at positions ortho or para to a strong electron-withdrawing group, which in this case would suggest high reactivity at the C2 position.

Furthermore, local reactivity descriptors such as Fukui functions and dual descriptors can be calculated to quantify the susceptibility of each atom in the molecule towards nucleophilic, electrophilic, or radical attack, thereby providing a detailed map of its chemical reactivity.

Understanding the electronic structure and charge distribution is fundamental to explaining the molecule's properties. DFT calculations provide a detailed picture of how electron density is distributed across this compound.

The analysis typically shows a significant polarization of electron density. The nitro group and the ring nitrogen atom accumulate negative charge, while the carbon atoms, particularly those bonded to the electronegative substituents, become electron-deficient. This charge distribution is critical in determining the molecule's dipole moment and how it interacts with other molecules, solvents, and biological targets. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also vital. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For an electron-deficient system like this, the LUMO is expected to be at a low energy level, making it susceptible to attack by nucleophiles.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity sites. mdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, an MEP map would be expected to display the following features:

Negative Potential (Red/Yellow): The most negative potential would be localized around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These regions are the most likely sites for electrophilic attack.

Positive Potential (Blue): Regions of positive potential would be expected around the hydrogen atoms (if any were present) and, more significantly, over the carbon atoms of the pyridine ring, especially C2 and C6, due to the strong electron-withdrawing effects of the attached groups. These areas are susceptible to nucleophilic attack. mdpi.com

The MEP map provides a clear, intuitive visualization of the charge landscape, reinforcing the predictions made by other DFT-based reactivity indices.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. nih.govchemimpex.com This analysis provides quantitative insight into bonding interactions, charge transfer, and hyperconjugative effects within the molecule.

In an NBO analysis of this compound, key findings would include:

Natural Atomic Charges: NBO provides a less basis-set-dependent calculation of atomic charges compared to other methods like Mulliken population analysis.

Hybridization: The analysis details the hybridization of the atomic orbitals that form each bond (e.g., C-N, C-Br, N-O).

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | Value |

| LP(2) O(Nitro) | σ(N-C4) | Value |

| LP(3) Br5 | π(C3-C4) | Value |

| π(C2-C3) | π(C4-C5) | Value |

Note: The values in this table are illustrative placeholders representing the type of data generated from an NBO analysis. Specific quantitative results require dedicated quantum chemical calculations.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer (ICT) often exhibit NLO properties.

Computational methods, particularly DFT, can predict the NLO behavior of a molecule by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO response.

For this compound, the presence of the electron-deficient pyridine ring functionalized with a strong electron-withdrawing nitro group creates a significant intramolecular charge asymmetry, which is a prerequisite for NLO activity. Theoretical calculations would focus on quantifying the β value. While the molecule is not a classic "push-pull" system (lacking a strong electron-donating group), the inherent asymmetry and polarization could still lead to a measurable NLO response. DFT calculations would provide the essential theoretical screening to determine if synthesizing derivatives of this compound for NLO applications would be a worthwhile endeavor.

Future Research Directions and Unexplored Avenues

Catalytic Transformations and Green Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research should prioritize the exploration of catalytic transformations involving 2,5-Dibromo-4-nitropyridine that align with the principles of green chemistry.

One promising avenue is the use of microwave-assisted organic synthesis, which has been shown to be an effective green chemistry tool. nih.gov This technique can lead to higher yields, shorter reaction times, and the formation of purer products compared to conventional heating methods. nih.gov Investigating one-pot, multi-component reactions under microwave irradiation could provide efficient and sustainable routes to novel pyridine (B92270) derivatives from this compound. nih.gov

Furthermore, the catalytic reduction of the nitro group in aromatic compounds is a critical transformation. nih.gov Research into selective catalytic systems for the reduction of the nitro group in this compound, while preserving the bromo substituents, would be highly valuable. This would open up pathways to a new range of functionalized aminopyridines, which are important intermediates in pharmaceutical synthesis.

| Research Focus | Potential Benefits |

| Microwave-assisted reactions | Increased yields, reduced reaction times, higher purity of products. |

| One-pot, multi-component reactions | Improved efficiency and sustainability. |

| Selective catalytic reduction of the nitro group | Access to novel functionalized aminopyridine intermediates. |

Exploration of Novel Derivatization Pathways

The two bromine atoms and the nitro group on the pyridine ring of this compound offer multiple sites for chemical modification. Future research should systematically explore novel derivatization pathways to expand the chemical space accessible from this starting material. Nucleophilic aromatic substitution reactions are a key strategy for introducing diverse functional groups onto the pyridine core. researchgate.net

Investigating the differential reactivity of the two bromine atoms could lead to selective functionalization. By carefully controlling reaction conditions and the choice of nucleophiles, it may be possible to replace one bromine atom while leaving the other intact. This would allow for the stepwise introduction of different substituents, leading to the synthesis of highly complex and tailored molecules.

Furthermore, the nitro group can be transformed into a variety of other functional groups, such as amines, azides, and nitroso groups, further expanding the synthetic utility of this compound derivatives. The exploration of these transformations in combination with modifications at the bromine positions will be crucial for generating novel molecular scaffolds for drug discovery and other applications.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules. Future research should leverage advanced computational modeling to gain deeper insights into the chemical behavior of this compound.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure and predict the regioselectivity of nucleophilic aromatic substitution reactions. researchgate.net Such studies can help in understanding why certain positions on the pyridine ring are more reactive than others and can guide the design of experiments to achieve desired outcomes.

Molecular docking studies can be used to predict the binding of this compound derivatives to biological targets. tandfonline.com By computationally screening virtual libraries of derivatives against proteins of interest, researchers can identify promising candidates for further experimental investigation. This approach can significantly accelerate the early stages of drug discovery.

| Computational Method | Application |

| Density Functional Theory (DFT) | Predicting reactivity and regioselectivity. |

| Molecular Docking | Predicting binding affinity to biological targets. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions. |

Integration with High-Throughput Screening for Drug Discovery

High-throughput screening (HTS) is a powerful technology for rapidly testing large numbers of compounds for biological activity. chemdiv.commoleculardevices.com Integrating the synthesis of novel this compound derivatives with HTS campaigns represents a significant opportunity for drug discovery.

Libraries of diverse compounds can be generated from this compound through the novel derivatization pathways described above. These libraries can then be screened against a wide range of biological targets, including enzymes and receptors, to identify "hit" compounds with desired activities. chemdiv.com

A variety of HTS assays can be employed, such as fluorescence-based assays, to identify inhibitors of specific biological processes. springernature.com It is crucial to also perform counter-screens to eliminate false positives and ensure that the observed activity is specific to the target of interest. nih.gov Successful HTS campaigns can provide valuable starting points for the development of new therapeutic agents.

Sustainable Production and Lifecycle Analysis

As the potential applications of this compound and its derivatives expand, it will be essential to consider the sustainability of their production and their entire lifecycle. Future research should focus on developing more sustainable manufacturing processes and conducting comprehensive lifecycle analyses.

This includes optimizing synthetic routes to minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents. The principles of green chemistry should guide the development of any large-scale production process.

A lifecycle analysis would assess the environmental impact of this compound from the acquisition of raw materials to its final disposal or recycling. This holistic approach will be crucial for ensuring that the benefits of this compound are realized in an environmentally responsible manner.

常见问题

Q. How can Hirshfeld surface analysis enhance understanding of this compound’s solid-state interactions?

- Methodological Answer :

- Crystal Packing Analysis : Calculate Hirshfeld surfaces (CrystalExplorer) to visualize Br···O/N interactions driving lattice stability .

- Thermal Analysis : Correlate DSC/TGA data with Hirshfeld-derived interaction energies to predict polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。